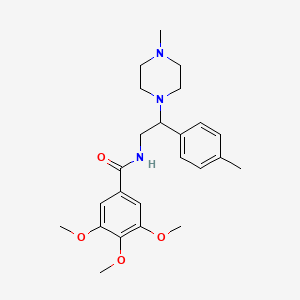

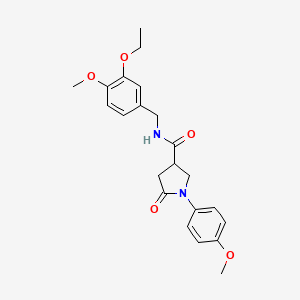

![molecular formula C18H16N4O2 B2679594 2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-09-9](/img/structure/B2679594.png)

2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a common structure in many biologically active compounds . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms . It is also found in many biologically active compounds .

Synthesis Analysis

The synthesis of compounds containing pyrrolidine and pyridine rings has been extensively studied . A common method to derive quinoxaline, which is a structure related to pyridine, is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolidine and pyridine rings can be complex. For example, the cis-configuration can accommodate two phenyl rings close to the face-to-face stacked arrangement .

Chemical Reactions Analysis

The chemical reactions involving compounds with pyrrolidine and pyridine rings can be diverse. For example, the hexafluoroisopropyl alcohol moiety can establish a hydrogen bonding interaction between the hydroxy group and His479 of RORγt .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing pyrrolidine and pyridine rings can be diverse. For example, pyrrolidine is a weak base and can form salts with acids .

Applications De Recherche Scientifique

Synthesis of Pyridine Derivatives

The compound contains a pyridine ring, which is a vital structure in many biologically active compounds . Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Catalyst in Chemical Reactions

The compound could potentially be used as a catalyst in chemical reactions. Magnetically recoverable nano-catalysts, which can be readily separated from the reaction medium using an external magnet, have been employed in chemical reactions . The high surface area, simple preparation, and modification are among their major advantages .

Biomedical Applications

The compound may have potential biomedical applications. Pyrazolo [3,4- b ]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1 H - and 2 H -isomers, have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

Drug Discovery

Given its complex structure, the compound could be a candidate for drug discovery. Many drugs on the market contain pyridine rings, and the additional functional groups in this compound could offer unique interactions with biological targets .

Material Science

In material science, the compound could be used in the development of new materials. The presence of the pyridine ring could potentially enhance the properties of certain materials, such as polymers .

Environmental Science

In environmental science, the compound could be used in the development of sensors or remediation technologies. Pyridine derivatives have been used in the development of sensors due to their ability to interact with various substances .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on compounds containing pyrrolidine and pyridine rings are promising. These compounds have diverse therapeutic applications and are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Propriétés

IUPAC Name |

pyridin-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-18(13-5-8-19-9-6-13)22-10-7-14(12-22)24-17-11-20-15-3-1-2-4-16(15)21-17/h1-6,8-9,11,14H,7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUHGFMYODZLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime](/img/structure/B2679514.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2679515.png)

![N-(tert-butyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679520.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2679531.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)